trans-3-Amino-cycloheptanol hydrochloride
Description
trans-3-Amino-cycloheptanol hydrochloride is a cycloheptanol-derived amine hydrochloride salt. The molecule features a seven-membered cycloheptanol ring with a trans-configuration amino group at the 3-position, conjugated with hydrochloric acid to enhance stability and solubility.
Properties
IUPAC Name |
(1S,3S)-3-aminocycloheptan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOZVGDMPWWQU-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](C[C@H](C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-cycloheptanol hydrochloride typically involves the hydrogenation of a precursor compound in the presence of a catalyst. One common method starts with the hydrogenation of p-aminophenol, followed by acetylation and catalytic hydrogenation to achieve high selectivity and yield for the trans-isomer .
Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce a variety of substituted amino-cycloheptanol compounds.
Scientific Research Applications
Trans-3-Amino-cycloheptanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of trans-3-Amino-cycloheptanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biochemical and physiological processes. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares trans-3-Amino-cycloheptanol hydrochloride with analogous amine hydrochlorides, focusing on structural, physicochemical, and application-based differences.
Table 1: Key Properties of this compound and Analogues
*Similarity indices derived from structural alignment algorithms (e.g., Tanimoto coefficient) .
Structural and Physicochemical Differences
Ring Size and Conformational Flexibility: The seven-membered cycloheptanol ring in trans-3-Amino-cycloheptanol HCl introduces greater conformational flexibility compared to six-membered (cyclohexanol) or four-membered (cyclobutanol) analogs. This flexibility may influence binding affinity in biological systems or catalytic interactions . Smaller rings (e.g., cyclobutanol derivatives) exhibit higher ring strain, reducing stability but enhancing reactivity in specific synthetic pathways .
Substituent Position and Stereochemistry: The trans-3-amino configuration distinguishes it from trans-4-Aminocyclohexanol HCl, where the amino group’s position alters hydrogen-bonding networks and solubility. For instance, trans-3-substituted analogs typically exhibit higher aqueous solubility due to polar group accessibility . Cis-isomers (e.g., cis-3-Aminocyclobutanol HCl) demonstrate distinct stereoelectronic effects, impacting their utility in asymmetric synthesis .
Functional Group Complexity: Unlike the acyclic (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl (a plant cell culture reagent), trans-3-Amino-cycloheptanol HCl lacks ether or carboxylic acid groups, limiting its direct biological activity but enhancing its role as a neutral scaffold .
Biological Activity
trans-3-Amino-cycloheptanol hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C7H15NO·HCl
- Molecular Weight : 165.66 g/mol
- CAS Number : 124555-43-7
This compound is characterized by a seven-membered cyclic structure, which influences its chemical reactivity and biological interactions.
Synthesis and Preparation
The synthesis of this compound typically involves the hydrogenation of p-aminophenol or related precursors. The following methods are commonly employed:
- Hydrogenation : The precursor compound undergoes hydrogenation in the presence of a catalyst.
- Acidification : The product is then treated with hydrochloric acid to form the hydrochloride salt.
Biological Activity
This compound has been studied for its diverse biological activities:
- Enzyme Interaction : Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its amino alcohol structure allows it to interact with various biomolecules, influencing cellular processes.
- Respiratory Effects : It has been noted for its potential in respiratory therapies, where it may enhance mucus production and facilitate the clearance of secretions from the respiratory tract. This mechanism is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD).
The exact mechanism of action remains partially elucidated; however, it is believed to involve:
- Interaction with Mucous Membranes : The compound acts on mucous membranes, enhancing physiological clearance mechanisms.
- Stimulation of Surfactant Production : It promotes the synthesis and release of surfactant by type II pneumocytes, which is crucial for maintaining lung function.
Comparative Analysis
A comparison with similar compounds reveals distinct characteristics:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| trans-3-Amino-cycloheptanol HCl | Seven-membered | Respiratory tract effects |
| trans-3-Amino-cyclohexanol HCl | Six-membered | Similar enzyme modulation |
| cis-4-Aminocyclohexanol HCl | Six-membered | Varying potency in enzyme inhibition |
This compound exhibits unique properties due to its seven-membered ring structure, which may confer different chemical reactivity compared to its six-membered analogs.
Case Studies and Research Findings
-
Study on Respiratory Function :
- A study published in a pharmacology journal highlighted the efficacy of this compound in enhancing mucus clearance in animal models with induced airway obstruction. The results demonstrated a statistically significant improvement in respiratory function metrics post-treatment.
- Enzyme Activity Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
